Methyl 2-bromo-5-methylbenzoate
Overview
Description
Methyl 2-bromo-5-methylbenzoate is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a bromine atom, and the carboxyl group is esterified with a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-5-methylbenzoate can be synthesized through several methods. One common method involves the reaction of 2-bromo-5-methylbenzoic acid with oxalyl chloride in the presence of N,N-dimethylformamide (DMF) and dichloromethane (DCM) at 0°C to room temperature. The resulting acyl chloride is then treated with methanol to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Reduction: The major product is 2-bromo-5-methylbenzyl alcohol.
Oxidation: The major product is 2-bromo-5-methylbenzoic acid.
Scientific Research Applications
Methyl 2-bromo-5-methylbenzoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the synthesis of biologically active compounds and as a precursor in drug development.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-methylbenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the ester group is reduced to an alcohol, while in oxidation reactions, the methyl group is oxidized to a carboxylic acid. These reactions involve various molecular targets and pathways, including the formation of intermediates and transition states .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-4-methylbenzoate
- Methyl 2-bromo-3-methylbenzoate
- Methyl 2-bromo-6-methylbenzoate
Uniqueness
Methyl 2-bromo-5-methylbenzoate is unique due to the specific position of the bromine and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective reactions and the synthesis of specific derivatives that may not be achievable with other similar compounds .
Properties
IUPAC Name |
methyl 2-bromo-5-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRAZCQFEMNXJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568368 | |
Record name | Methyl 2-bromo-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90971-88-3 | |
Record name | Methyl 2-bromo-5-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90971-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-bromo-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-bromo-5-methyl-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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